Cloruro de ácido cumarín-3-carboxílico

Descripción general

Descripción

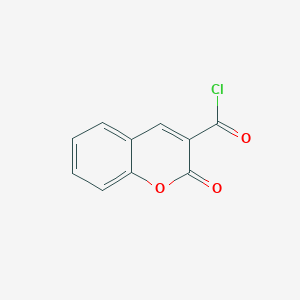

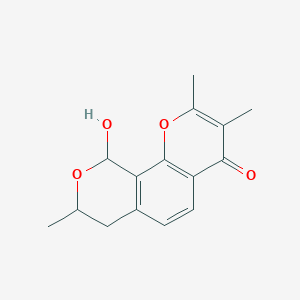

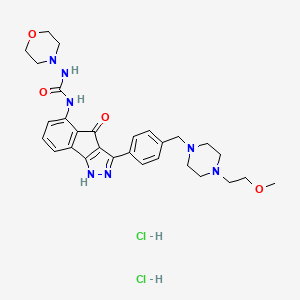

Coumarin-3-carboxylic acid chloride (C3C) is a chemical compound composed of a coumarin moiety attached to a carboxylic acid chloride group. C3C is a common synthetic intermediate used in the preparation of a wide variety of organic compounds. It has been widely used in the fields of organic synthesis, medicinal chemistry and chemical biology due to its unique and versatile properties.

Aplicaciones Científicas De Investigación

Química medicinal: Síntesis de compuestos farmacológicamente activos

El cloruro de ácido cumarín-3-carboxílico sirve como un intermedio versátil en la síntesis de diversas moléculas bioactivas. Su estructura química única facilita la unión a objetivos biológicos a través de interacciones hidrofóbicas, apilamiento pi, enlace de hidrógeno e interacciones dipolo-dipolo . Esto ha llevado a su uso en la creación de compuestos con actividades antioxidante, anticonvulsiva, antitumoral, antiinflamatoria y antimicrobiana .

Síntesis orgánica: Funcionalización y derivatización

El compuesto se emplea en síntesis orgánica para introducir grupos funcionales o construir arquitecturas cíclicas suplementarias. La reactividad en las posiciones C-3 y C-4 del sistema cumarínico permite modificaciones selectivas, que son cruciales para desarrollar nuevos andamios de química medicinal .

Estudios de fluorescencia: Aplicaciones de fluoróforos naturales

Los derivados de cumarina, incluido el this compound, son conocidos por sus propiedades fluorescentes. Se utilizan como fluoróforos para etiquetar biomoléculas, detectar iones metálicos y determinar la polaridad y el pH del microentorno. Esto los convierte en herramientas invaluables en estudios bioquímicos y ambientales .

Investigación antioxidante: Síntesis de calconas cumarínicas

El compuesto se utiliza para sintetizar moléculas híbridas cumarina-calcona, que exhiben un potencial antioxidante significativo. Estos híbridos se estudian por su capacidad para inhibir el estrés oxidativo, un mecanismo crucial en el tratamiento de varias condiciones patológicas .

Detección química: Desarrollo de quimiosensores

El this compound se utiliza en la creación de quimiosensores fluorescentes "de apagado". Estos sensores están diseñados para detectar iones o moléculas específicas, lo que los hace útiles en diversas aplicaciones analíticas, incluida la vigilancia ambiental y la prevención de enfermedades .

Intermediarios farmacéuticos: Desarrollo de medicamentos

Como intermedio farmacéutico, el this compound está involucrado en la síntesis de varios medicamentos aprobados por la FDA. Estos incluyen anticoagulantes como warfarina y acenocumarol, trioxsalen para el tratamiento del vitíligo y esculina utilizada contra las hemorroides .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-oxochromene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEOLEMGKYWBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468755 | |

| Record name | Coumarin-3-carboxylic acid chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3757-06-0 | |

| Record name | Coumarin-3-carboxylic acid chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the common synthetic applications of Coumarin-3-carboxylic acid chloride?

A1: Coumarin-3-carboxylic acid chloride serves as a key precursor in synthesizing various coumarin-3-carboxamide derivatives. This compound readily reacts with different amines, even under mild conditions, to yield the corresponding amides. This reaction has been successfully conducted using various methodologies, including traditional solution-based approaches [, ], as well as more environmentally friendly solvent-free methods involving room-temperature grinding [, ].

Q2: Are there any advantages to using solvent-free methods for synthesizing these derivatives?

A2: Yes, employing solvent-free techniques like room-temperature grinding offers several benefits over conventional solution-based methods [, ]. These advantages include:

Q3: What are the potential applications of the synthesized coumarin-3-carboxamide derivatives?

A3: Research suggests that coumarin-3-carboxamide derivatives exhibit promising biological activities, making them attractive targets for pharmaceutical development. For instance, several derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains [, ]. Furthermore, some derivatives have shown potential as antioxidant agents [], suggesting their possible use in combating oxidative stress-related conditions.

Q4: Have any studies investigated the structure-activity relationship (SAR) of these derivatives?

A4: While detailed SAR studies are ongoing, preliminary findings indicate that the substituents on the aryl amine moiety significantly influence the biological activity of coumarin-3-carboxamide derivatives [, ]. Further research is crucial to elucidate the specific structural features responsible for their observed activities, paving the way for the rational design of more potent and selective compounds.

Q5: Has coumarin-3-carboxylic acid chloride been used in synthesizing polymers?

A5: Yes, researchers have successfully synthesized coumarin-containing polyamides using coumarin-3-carboxylic acid chloride as a monomer []. These polymers exhibited interesting properties such as good solubility in common organic solvents, film-forming ability, and fluorescence. The incorporation of coumarin moieties into the polymer backbone introduces the possibility of further functionalization and potential applications in areas like fluorescent probes and sensors.

Q6: Are there any known limitations or challenges associated with coumarin-3-carboxylic acid chloride?

A6: One known limitation of coumarin-containing polyamides is their tendency to undergo chemical transformation in the presence of excess diamines, leading to the formation of polyazomethynes []. While this transformation could be exploited for specific applications, it might pose a challenge in situations where maintaining the integrity of the coumarin-amide structure is crucial. Further research is needed to understand and potentially control this transformation process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

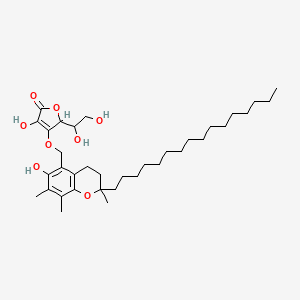

![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-4-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1246854.png)